4-Amino-5-hydroxypentanamide

Description

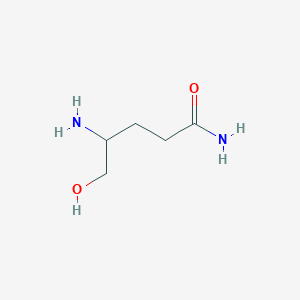

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-hydroxypentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-4(3-8)1-2-5(7)9/h4,8H,1-3,6H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLOSLKSJZSARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 5 Hydroxypentanamide and Its Derivatives

Classical Synthetic Routes

Classical approaches to 4-amino-5-hydroxypentanamide can be envisioned from readily available starting materials, such as amino acids, employing fundamental organic transformations like reduction, amidation, and hydroxylation.

Approaches from Amino Acid Precursors (e.g., Glutamic Acid Derivatives)

Glutamic acid serves as an excellent and inexpensive chiral starting material for the synthesis of this compound due to its inherent stereochemistry and appropriate carbon skeleton. A potential synthetic pathway involves the selective reduction of the γ-carboxylic acid group of glutamic acid to a primary alcohol, followed by the amidation of the α-carboxylic acid.

The initial step requires the chemoselective reduction of the side-chain carboxylic acid. This can be achieved through various methods after appropriate protection of the α-amino and α-carboxyl groups. For instance, the formation of a pyroglutamate (B8496135) intermediate followed by reduction is a common strategy. Alternatively, catalytic hydrogenation under specific conditions can yield 4-amino-5-hydroxypentanoic acid. osti.gov Subsequent amidation of the remaining carboxylic acid functionality would yield the desired this compound.

Table 1: Proposed Synthesis from L-Glutamic Acid

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of α-amino and α-carboxyl groups | e.g., Boc2O, Benzyl bromide | Protected Glutamic Acid |

| 2 | Selective reduction of γ-carboxyl group | e.g., BH3·THF; Catalytic Hydrogenation | Protected 4-Amino-5-hydroxypentanoic Acid |

| 3 | Amidation of α-carboxyl group | NH3, Coupling agents (e.g., HATU, EDC) | Protected this compound |

| 4 | Deprotection | e.g., TFA, H2/Pd-C | This compound |

Amidation Reactions and Hydroxylation Strategies

A more direct classical approach begins with the corresponding carboxylic acid, 4-amino-5-hydroxypentanoic acid, which can be converted to the target amide. This transformation is a standard amidation reaction. The carboxylic acid can be activated using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of ammonia (B1221849) or an ammonia equivalent.

Alternatively, a synthesis could be designed wherein the hydroxyl group is introduced at a later stage. This would involve the synthesis of a 4-aminopentanamide precursor, followed by a hydroxylation reaction. The regioselective hydroxylation of an unactivated C-H bond at the C-5 position presents a significant challenge and often requires enzymatic or complex chemo-catalytic systems.

Stereoselective Synthesis

To obtain enantiomerically pure this compound, stereoselective methods are necessary to control the configuration of the two chiral centers at C-4 and C-5.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, after which they can be cleaved and recovered. acs.org For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a suitable prochiral substrate.

For example, an N-acyloxazolidinone derived from pent-4-enoic acid could undergo a stereoselective reaction to introduce the amino and hydroxyl groups. The steric hindrance provided by the substituents on the chiral auxiliary would direct the approach of the reagents to one face of the molecule, thereby controlling the stereochemical outcome. Amino alcohols themselves are frequently used as chiral auxiliaries in a variety of synthetic transformations. acs.org

Table 2: Chiral Auxiliary Approach Overview

| Step | Description | Example Auxiliary | Key Transformation |

|---|---|---|---|

| 1 | Attachment of Chiral Auxiliary | Evans Oxazolidinone | Formation of an N-acyl oxazolidinone |

| 2 | Stereoselective Reaction | (e.g., from (S)-valine) | Asymmetric dihydroxylation or aminohydroxylation |

| 3 | Cleavage of Auxiliary | LiOH, H2O2 | Release of the chiral carboxylic acid |

| 4 | Conversion to Amide | Standard amidation | Formation of the final product |

Asymmetric Catalysis in C-N and C-O Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. The Sharpless Asymmetric Aminohydroxylation (AA) is a particularly relevant and powerful method for the direct, syn-selective conversion of alkenes into vicinal amino alcohols. nih.govorganic-chemistry.orgrsc.org

Applying this methodology, a derivative of pent-4-enoic acid amide could be subjected to the Sharpless AA conditions. In the presence of an osmium catalyst and a chiral ligand (derived from dihydroquinine or dihydroquinidine), a nitrogen source (like a chloramine-T or a carbamate (B1207046) derivative) and an oxidant would add across the double bond in a stereocontrolled manner. organic-chemistry.org The choice of the chiral ligand would determine which enantiomer of the product is formed.

This reaction would simultaneously install both the C-4 amino group and the C-5 hydroxyl group with a defined syn relationship, providing a highly efficient route to a diastereomerically and enantiomerically enriched product.

Diastereoselective Approaches

When a precursor already contains one of the desired chiral centers, the focus shifts to controlling the stereochemistry of the second center relative to the first. This is known as a diastereoselective approach. For instance, one could start with a chiral γ-amino-δ-ketoamide. The stereoselective reduction of the ketone at the δ-position would then establish the relative stereochemistry of the resulting hydroxyl group.

The outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions. nih.gov Chelation-controlled reductions, where the reducing agent coordinates to both the existing amino group and the ketone, typically lead to the syn diastereomer. In contrast, non-chelating, sterically demanding reducing agents often favor the formation of the anti diastereomer, following the Felkin-Anh model. researchgate.net This provides a versatile strategy for accessing different diastereomers of the target molecule. rsc.org

Table 3: Diastereoselective Reduction Strategies

| Control Element | Typical Reagent | Predicted Major Diastereomer | Underlying Model |

|---|---|---|---|

| Chelation Control | Zn(BH4)2, LiAlH(O-t-Bu)3 | syn-4-Amino-5-hydroxypentanamide | Cram Chelate Model |

| Non-chelation Control | L-Selectride®, NB-Enantride® | anti-4-Amino-5-hydroxypentanamide | Felkin-Anh Model |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. nih.gov For a molecule like this compound, this involves the careful selection of catalysts, reaction media, and process conditions to reduce waste and energy consumption. The goal is to move away from traditional amide synthesis methods that often rely on stoichiometric activating agents like carbodiimides (e.g., DCC, EDC) or reagents such as thionyl chloride, which generate significant amounts of byproducts. ucl.ac.uksciepub.com

Catalytic methods for direct amidation, the reaction between a carboxylic acid and an amine, represent a significant advancement in green amide synthesis. sciepub.com These methods avoid the poor atom economy associated with stoichiometric activators. acs.org Development in this area focuses on creating catalysts that are efficient, selective, reusable, and environmentally benign.

Metal- and Boron-Based Catalysts : A variety of catalysts have been developed for direct amide bond formation. Boric acid and its derivatives are notable for being cheap, readily available, and environmentally friendly. semanticscholar.orgresearchgate.net They can effectively catalyze the reaction between a carboxylic acid and an amine, often under solvent-free conditions. semanticscholar.org Group(IV) metal salts and gold nanoparticles have also shown excellent activity and selectivity in catalyzing amide synthesis from alcohols and amines under aerobic conditions. ucl.ac.ukacs.org

Biocatalysts (Enzymes) : Enzymes offer a highly sustainable route to amide synthesis due to their high specificity and ability to operate under mild conditions, often in aqueous media. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines. nih.gov This enzymatic approach is highly efficient and can produce amides with excellent yields and purity, eliminating the need for extensive purification steps. nih.gov For γ-hydroxy-α-amino acid derivatives, enzymatic cascades combining aldolases and transaminases have been designed for highly stereoselective synthesis. rsc.orgresearchgate.net

Organocatalysts : Simple organic molecules can also serve as catalysts for amide and peptide synthesis. For instance, an organoselenium catalyst (Cat-Se) has been developed that facilitates the condensation of various carboxylic acids and amines with high efficiency under mild light irradiation, maintaining stereochemical integrity. acs.org

The table below summarizes various catalyst types that could be applied to the sustainable synthesis of amides like this compound.

| Catalyst Type | Examples | General Application in Amide Synthesis | Green Chemistry Advantages |

| Boron-Based | Boric Acid, Phenylboronic Acid | Direct amidation of carboxylic acids and amines. ucl.ac.uksciepub.com | Low cost, low toxicity, can be used in solvent-free conditions. semanticscholar.org |

| Metal-Based | Gold or Gold/Iron Nanoparticles, Group(IV) Metal Salts | Oxidative amidation of alcohols and amines. ucl.ac.ukacs.org | High activity and selectivity, potential for catalyst recovery and reuse. acs.org |

| Biocatalysts | Candida antarctica lipase B (CALB), Aldolases, Transaminases | Direct enzymatic amidation; Stereoselective synthesis of amino acids. nih.govrsc.org | High specificity, mild reaction conditions (aqueous media, room temp.), biodegradable. nih.govacs.org |

| Organocatalysts | Cat-Se (an organoselenium compound) | Light-accelerated direct synthesis of amides and peptides. acs.org | Metal-free, high yields, maintains stereochemical integrity. acs.org |

The choice of solvent is a critical factor in green chemistry, as solvents often account for the largest portion of waste in a chemical process.

Solvent-Free Reactions : Conducting reactions without a solvent (dry media or solid-state reactions) offers numerous advantages, including reduced waste, lower costs, easier product isolation, and often higher reaction rates. semanticscholar.org A method for synthesizing various amides from carboxylic acids and urea, catalyzed by boric acid, involves simple trituration of the reactants followed by direct heating, completely avoiding the use of a solvent. researchgate.net Microwave irradiation can also be employed to accelerate solvent-free amide synthesis, often leading to quantitative yields in minutes. researchgate.net

Aqueous Media Reactions : Water is the ideal green solvent due to its non-toxicity, availability, and safety. While the direct reaction of carboxylic acids and amines in water can be challenging due to the formation of ammonium (B1175870) carboxylate salts and poor solubility of organic reactants, methods have been developed to overcome these issues. nih.gov The use of water-soluble coupling reagents or biocatalysts like enzymes allows for efficient amide bond formation in aqueous environments. nih.gov For example, the enzymatic synthesis of amides using CALB can be performed in green solvents or even aqueous systems, offering a sustainable alternative to traditional methods. nih.gov

The following table compares different reaction media for amide synthesis.

| Reaction Medium | Description | Advantages | Potential Challenges |

| Conventional Organic Solvents | e.g., DMF, CH₂Cl₂, Toluene | Good solubility for a wide range of reactants. | Toxicity, environmental pollution, high cost of disposal, flammability. |

| Solvent-Free (Dry Media) | Reactants are mixed and heated without any solvent. semanticscholar.org | Eco-friendly, minimal waste, easy product handling, high reaction rates. semanticscholar.orgresearchgate.net | Potential for localized overheating, limited applicability for some reactants. |

| Aqueous Media | Water is used as the solvent. | Non-toxic, non-flammable, inexpensive, environmentally benign. | Poor solubility of non-polar reactants, potential for hydrolysis of reactants or products. nih.gov |

Process Optimization and Scale-Up Considerations for Research Purposes

Even for research-scale synthesis (e.g., gram-scale), process optimization is crucial for ensuring reproducibility, improving yields, and minimizing waste. The goal is to develop a robust and efficient procedure. acs.org

Optimization of Reaction Conditions : Key parameters that require optimization include temperature, reaction time, catalyst loading, and the stoichiometry of reactants. researchgate.net A systematic approach, such as Design of Experiments (DoE), can be used to efficiently identify the optimal conditions with a minimal number of experiments. For instance, when using a catalyst, the ideal loading is sought to maximize yield and reaction rate while minimizing cost and potential contamination of the product. sciepub.comresearchgate.net

Scale-Up Considerations : Transitioning a reaction from milligram to gram scale requires careful consideration of several factors. Heat transfer can become an issue in larger reaction vessels, potentially leading to side reactions or decomposition. Mixing efficiency is also critical to ensure homogeneity. The purification method must also be scalable; for example, shifting from preparative thin-layer chromatography to column chromatography or recrystallization. For syntheses involving solid reagents or catalysts, ensuring proper mixing and avoiding "hot spots" is essential for consistent results. acs.org

The table below outlines key considerations for optimizing and scaling up the synthesis of a target compound like this compound for research use.

| Consideration | Key Parameters to Optimize | Goals for Research-Scale Synthesis |

| Reaction Efficiency | Temperature, Reaction Time, Catalyst Loading, Reactant Concentration | Maximize product yield, minimize reaction time. |

| Product Purity | Choice of Catalyst, Solvent, Purification Method | Minimize formation of byproducts, achieve high purity (>95%) of the final compound. |

| Sustainability | Atom Economy, Choice of Reagents and Solvents, Energy Consumption | Use catalytic instead of stoichiometric reagents, prefer green solvents or solvent-free conditions, use ambient temperature if possible. |

| Scalability (to gram-scale) | Heat Transfer, Mixing, Method of Isolation and Purification | Ensure consistent yield and purity upon scale-up, develop a practical purification procedure (e.g., crystallization). |

Structural Modification and Analog Design in Academic Investigations

Design Rationale for 4-Amino-5-hydroxypentanamide Analogs

The design of analogs of this compound is guided by established medicinal chemistry principles to explore and optimize its properties. These modifications are intended to probe the roles of steric bulk, electronic effects, and hydrogen bonding capabilities of the core pharmacophoric elements.

Variations in the length and branching of the alkyl chain of this compound analogs are investigated to understand the spatial requirements of its binding site. The introduction of methyl or isopropyl groups can determine whether the presence of hydrogen bond donors is critical for its inhibitory potency acs.org. Shortening or lengthening the carbon backbone can influence the molecule's flexibility and its ability to adopt the optimal conformation for interaction with its target.

Table 1: Investigated Modifications of the Alkyl Chain in this compound Analogs

| Modification | Rationale |

| Chain Extension | To probe for additional hydrophobic interactions within the binding pocket. |

| Chain Shortening | To assess the minimal structural requirements for activity. |

| Introduction of Branching (e.g., methyl, ethyl groups) | To investigate the steric tolerance of the binding site. |

The primary amino group of this compound is a critical site for modification. Derivatization through acylation or alkylation can modulate the amine's basicity and hydrogen bonding capacity, which can be crucial for its biological activity. For instance, acylation introduces an amide bond, which can alter the electronic properties and introduce new points of interaction. Alkylation, on the other hand, can increase the steric bulk and lipophilicity around the nitrogen atom. The introduction of a methyl group on the nitrogen atom at the 4-position has been shown in related benzamide structures to markedly increase receptor binding affinity nih.gov.

The hydroxyl group offers another key site for functionalization to probe its role in molecular recognition. Etherification and esterification are common strategies to cap the hydrogen bond donating ability of the hydroxyl group and to introduce different steric and electronic features. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, providing a direct route to side-chain esters beilstein-journals.org. These modifications help to determine if the hydroxyl group acts as a hydrogen bond donor or acceptor in its interactions.

Structure-Activity Relationship (SAR) Studies in Model Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs relates to their biological activity. These studies provide insights that guide the design of more potent and selective compounds.

Table 2: Influence of Amino and Hydroxyl Group Modifications on Investigational Activity

| Modification | Observed Impact on Activity |

| N-Alkylation | Can increase steric hindrance and modulate basicity, potentially altering binding affinity. |

| N-Acylation | May introduce new hydrogen bonding interactions and alter electronic distribution. |

| O-Alkylation (Etherification) | Removes hydrogen bond donating capability, which can probe the necessity of this interaction. |

| O-Acylation (Esterification) | Can act as a prodrug moiety or introduce bulky groups that affect binding. |

The stereochemistry at the chiral centers of this compound is a critical determinant of its interaction with biological targets. The spatial arrangement of the amino and hydroxyl groups can dictate the molecule's ability to fit into a binding site and form specific, directional interactions. In related molecules, the optical resolution of a racemic mixture has demonstrated that different enantiomers can possess dramatically different pharmacological profiles, with one enantiomer exhibiting strong affinity for multiple receptors while the other is more selective nih.gov. This highlights the importance of stereochemistry in defining the biological activity and selectivity of these compounds. The synthesis of pure diastereomers is often necessary to fully characterize the SAR and to identify the optimal stereoconfiguration for activity.

Scaffold Hopping and Bioisosteric Replacements in Analog Development

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecular structures with distinct core frameworks. uniroma1.it This approach is particularly valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. Bioisosteric replacement, a related concept, involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. wikipedia.orgctppc.org

In the development of analogs based on the 4-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one scaffold, both techniques are being investigated to modulate activity, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: Beyond the Pyrrolidinone Core

While direct examples of scaffold hopping from the specific 4-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one are not extensively documented, the broader pyrrolidine and pyrrolidin-2-one (also known as γ-lactam) classes have been the subject of such investigations. The goal is to replace the central five-membered ring with other heterocyclic or carbocyclic systems that can maintain the spatial arrangement of key pharmacophoric features.

Table 1: Illustrative Examples of Scaffold Hopping from Pyrrolidine-like Cores

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

| Pyrrolidine | Morpholine | Introduction of an oxygen heteroatom to modulate physicochemical properties. | Improved potency, reduced CYP3A4 liability. acs.org |

| Pyrrolidine | Azetidine | Ring contraction to explore different conformational spaces and vector orientations of substituents. | Improved aqueous solubility. |

| Pyrrolidin-2-one | Unsaturated γ-lactam | Introduction of unsaturation to alter geometry and electronic properties. | Potential for different biological activities and target interactions. nih.govnih.gov |

This table presents hypothetical and literature-inspired examples of scaffold hopping from related core structures to illustrate the principles of the technique.

Bioisosteric Replacements in Analog Development

Bioisosteric replacements are a more conservative approach than scaffold hopping, focusing on the modification of specific functional groups or fragments within the 4-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one scaffold.

A key area of investigation for γ-lactam-containing compounds is the bioisosteric replacement of the lactam carbonyl group. Research has shown that replacing the planar ester group in unsaturated γ-lactams with a tetrahedral phosphonate or phosphine oxide moiety can lead to a significant increase in biological activity, such as antiproliferative effects. nih.govnih.gov This is attributed to the change in geometry and electronic properties, which can alter binding interactions with biological targets.

Table 2: Bioisosteric Replacements in Unsaturated γ-Lactam Derivatives and Their Effect on Cytotoxicity

| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (µM) on RKO cells | IC₅₀ (µM) on SKOV3 cells | IC₅₀ (µM) on A549 cells |

| 4a | p-CH₃C₆H₄ | Ph | CO₂Et | >100 | >100 | >100 |

| 12a | p-CH₃C₆H₄ | Ph | P(O)(OEt)₂ | 14.5 ± 1.1 | 18.2 ± 1.2 | 16.5 ± 1.1 |

| 13a | p-CH₃C₆H₄ | Ph | P(O)Ph₂ | 1.8 ± 0.1 | 2.5 ± 0.2 | 2.1 ± 0.1 |

Data sourced from a study on the bioisosteric replacement of a carbonyl group with a phosphoryl group in unsaturated γ-lactam derivatives. nih.govnih.gov

The data in Table 2 clearly demonstrates the significant impact of bioisosteric replacement on the biological activity of γ-lactam derivatives. The replacement of the ethyl carboxylate group (CO₂Et) in compound 4a with a diethyl phosphonate group (P(O)(OEt)₂) in 12a resulted in a substantial increase in cytotoxicity against all three tested human carcinoma cell lines. A further modification to a diphenyl phosphine oxide group (P(O)Ph₂) in 13a led to an even more pronounced enhancement of antiproliferative activity. nih.govnih.gov These findings underscore the potential of bioisosteric replacement as a powerful tool in the optimization of the this compound scaffold.

Biological Interactions in Preclinical and in Vitro Research Models

Modulation of Enzyme Activity in Biochemical and Cellular Assays

No research data was found regarding the inhibitory activity of 4-Amino-5-hydroxypentanamide against renin in biochemical assays.

There is no available information on the modulation of histone deacetylase activity or polyamine deacetylation by this compound in cellular models.

No studies were identified that investigate the interaction of this compound with GABA transporters in neuronal models.

There is no available research on other enzymatic targets or mechanistic investigations involving this compound.

Receptor Binding and Ligand-Target Interactions in Research Assays

No data is available on the binding affinities of this compound for any specific biological receptors.

Allosteric Modulation in Recombinant Systems (e.g., T1R1/T1R3 taste receptors)

There is no available research demonstrating or investigating the capacity of this compound to act as an allosteric modulator on recombinant receptor systems, such as the T1R1/T1R3 taste receptors responsible for umami taste perception.

Cellular Effects in Model Systems

Influence on Cell Proliferation and Differentiation in In Vitro Studies (e.g., tumor cell lines)

Investigations into the effects of this compound on the proliferation and differentiation of cells, including cancer cell lines, have not been reported in the scientific literature. Consequently, there is no data on its potential cytotoxic or cytostatic activities.

Membrane Permeability and Intracellular Accumulation in Research Cells

Information regarding the ability of this compound to cross cellular membranes and accumulate within cells is not available. Studies detailing its pharmacokinetic properties at the cellular level have not been published.

Phenotypic Screening in Non-Clinical Models

There is no evidence to suggest that this compound has been included in phenotypic screening campaigns using non-clinical models to identify novel biological activities or therapeutic applications.

In Vitro and Ex Vivo Organ/Tissue Research

Investigations in Isolated Organ Preparations

No studies utilizing isolated organ preparations to examine the physiological or pharmacological effects of this compound have been documented in the available scientific record.

Mechanistic Insights from Animal Models (Strictly Non-Clinical)

Investigations using animal models have provided the primary foundation for understanding the potential mechanisms of action of this compound. These non-clinical studies have been instrumental in characterizing its biochemical and functional roles.

Detailed studies on the biochemical pathway of this compound in animal tissues are not extensively documented in the current body of scientific literature. Elucidation of its metabolic fate and interaction with endogenous biochemical cascades remains an area for future research.

While direct studies on this compound are limited, the broader context of pain research provides insights into related mechanisms. In rodent models of neuropathic pain, various compounds are investigated for their antinociceptive properties. For instance, studies have explored the efficacy of N-methyl-D-aspartate (NMDA) receptor antagonists in mitigating neuropathic pain, as NMDA receptor activity is crucial in diminishing opioid efficacy in this state. nih.gov The combination of NMDA receptor antagonists with opioids has been shown to produce a synergistic antinociceptive effect in rat models of pain. nih.gov

Research into other novel compounds, such as the peptide PnTx4(5-5), has demonstrated antinociceptive effects in models of nociception by inhibiting NMDA receptors, which are key mediators of pain at the spinal level. scielo.br This peptide was found to be more potent and effective than the known NMDA receptor antagonist MK-801 in certain pain models. scielo.br Furthermore, bioactive lipid mediators like N-palmitoylethanolamide (PEA) have shown significant anti-inflammatory and analgesic effects in preclinical models of neuropathic pain. nih.gov In studies on male Wistar rats with a chronic constriction injury (CCI) model of neuropathic pain, PEA demonstrated greater potency in producing anti-hyperalgesic and anti-allodynic effects compared to tramadol. nih.gov

These examples highlight the ongoing search for non-opioid active principles with antinociceptive effects. mdpi.com While specific data on this compound in these models is not currently available, the methodologies and findings from studies on other compounds provide a framework for potential future investigations into its functional modulations.

Computational and Spectroscopic Characterization in Academic Studies

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a powerful theoretical framework to predict and interpret the properties of 4-Amino-5-hydroxypentanamide at the atomic level.

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) and to understand the energy barriers between them.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-N) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable, minimal steric hindrance |

| Gauche 1 | ~60° | 0.95 | Staggered, moderate stability |

| Gauche 2 | ~-60° | 1.10 | Staggered, moderate stability |

| Eclipsed | ~0° | 4.50 | Least stable, significant steric strain |

Note: This data is representative and based on typical energy differences for similar aliphatic chains.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity.

Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. For this compound, negative potential (red) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction.

Partial Atomic Charges: These calculations assign a partial charge to each atom, quantifying the polarity of bonds. The carbonyl carbon would exhibit a significant positive charge, making it a primary electrophilic site.

These theoretical predictions help to identify the most reactive sites on the molecule, guiding further studies on its chemical behavior.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a biological context, such as when it acts as a ligand binding to a protein target.

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their trajectories. These simulations can reveal:

Binding Modes: How the ligand fits into the binding site of a target protein.

Interaction Stability: The duration and strength of hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the target.

Conformational Changes: How the ligand and the protein change their shapes upon binding.

MD simulations provide a dynamic picture of the ligand-target complex, offering insights that are not available from static models alone and helping to elucidate the molecular basis of the ligand's biological activity nih.govnih.govresearchgate.net.

Spectroscopic Elucidation of Structure and Dynamics

Spectroscopic techniques are indispensable experimental tools for confirming the structure and probing the dynamic behavior of molecules like this compound.

NMR spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution.

¹H-NMR Spectroscopy: A proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the NH₂, OH, CH, and CH₂ groups. The chemical shifts (δ) of these signals are influenced by neighboring functional groups nih.govresearchgate.netpku.edu.cn. For instance, protons on the carbon adjacent to the carbonyl group (α-protons) would appear at a different chemical shift than those adjacent to the amino group.

¹³C-NMR Spectroscopy: A carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the amide group is particularly distinctive, appearing far downfield (typically 165-190 ppm) kfupm.edu.saacs.orgwisc.eduoregonstate.eduacs.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~175 |

| C2 (-CH₂-) | ~2.2 | ~35 |

| C3 (-CH₂-) | ~1.8 | ~30 |

| C4 (-CH-) | ~3.5 | ~55 |

| C5 (-CH₂-) | ~3.6 | ~65 |

| N-H (Amide) | ~7.5 (broad) | - |

| N-H (Amine) | ~2.5 (broad) | - |

| O-H | Variable (broad) | - |

Note: These are estimated values based on typical ranges for similar functional groups.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for determining the spatial proximity of protons, which is essential for confirming the three-dimensional structure and conformation of flexible molecules researchgate.netarxiv.orguic.eduyoutube.comcolumbia.edu. NOESY detects correlations between protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. For this compound, NOESY could be used to identify which protons are near each other in the molecule's preferred conformation in solution, providing experimental validation for the computational conformational analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include:

A strong, sharp absorption for the C=O stretch (Amide I band) around 1650 cm⁻¹. spcmc.ac.inspectroscopyonline.com

N-H stretching vibrations for the primary amide and primary amine, typically appearing as medium intensity bands in the 3200-3500 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com

A broad O-H stretching band from the hydroxyl group, often overlapping with the N-H stretches.

N-H bending vibrations (Amide II band) around 1620-1590 cm⁻¹. spcmc.ac.in

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would also detect the C=O stretch and could provide additional information on the vibrations of the carbon backbone. pitt.edunih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Amide (C=O) | Stretch (Amide I) | 1650 (Strong) | Moderate |

| Amide (N-H) | Bend (Amide II) | 1600 (Moderate) | Weak |

| Amine/Amide (N-H) | Stretch | 3200-3500 (Medium, Broad) | Weak |

| Hydroxyl (O-H) | Stretch | 3200-3600 (Broad) | Weak |

| Alkane (C-H) | Stretch | 2850-2960 (Medium) | Strong |

Note: Frequencies are approximate and can be influenced by factors such as hydrogen bonding.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

While specific experimental mass spectral data for this compound is not extensively published, its fragmentation pattern under tandem mass spectrometry (MS/MS) conditions, such as collision-induced dissociation (CID), can be predicted based on its functional groups. The structure, containing primary amide, primary amine, and primary alcohol functionalities, dictates the likely cleavage points.

Upon ionization, typically forming the protonated molecule [M+H]⁺, the molecule would have a monoisotopic mass of approximately 133.0972 Da. The fragmentation pathways would likely involve neutral losses of small molecules such as water (H₂O) and ammonia (B1221849) (NH₃). nih.gov

Key fragmentation processes for a molecule with this structure include:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a significant fragment ion at [M+H-18]⁺.

Loss of Ammonia (NH₃): Cleavage of the C-N bond at the amino group or from the amide group can result in the loss of ammonia, producing an [M+H-17]⁺ ion.

Alpha-Cleavage: Bonds adjacent to the carbonyl group of the amide are susceptible to cleavage. This could result in the loss of the entire carboxamide group or fragments thereof.

Combined Losses: Sequential fragmentation events, such as the loss of both water and ammonia, are also probable, yielding an [M+H-35]⁺ ion.

High-resolution mass spectrometry is essential to distinguish between isobaric fragments—ions that have the same nominal mass but different elemental compositions. nih.gov For instance, accurate mass measurements would be required to differentiate fragments and confirm their elemental formulas, providing confidence in the elucidated fragmentation pathways. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound [M+H]⁺ (Based on general fragmentation principles)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Lost Fragment |

| 133.0972 | 116.0706 | 17.0266 | NH₃ (Ammonia) |

| 133.0972 | 115.0866 | 18.0106 | H₂O (Water) |

| 133.0972 | 99.0600 | 34.0372 | NH₃ + H₂O |

| 116.0706 | 98.0600 | 18.0106 | H₂O (Water) |

| 115.0866 | 98.0600 | 17.0266 | NH₃ (Ammonia) |

X-ray Crystallography and Structural Biology of Complexes

The structural analysis of this compound and analogous compounds is often centered on their interaction with protein targets, notably histone deacetylases (HDACs). Specifically, Histone Deacetylase 10 (HDAC10) has been a significant focus of structural biology studies due to its unique function as a polyamine deacetylase. mdpi.com

Co-crystal Structures with Protein Targets (e.g., HDAC10)

To understand the precise binding mechanism of inhibitors, researchers have successfully obtained co-crystal structures with HDAC10. Due to its stability and suitability for crystallographic analysis, the HDAC10 isozyme from the zebrafish (Danio rerio, drHDAC10) is frequently used as a surrogate for the human enzyme. mdpi.com These structural studies reveal that the catalytic domain of HDAC10 adopts a characteristic arginase-deacetylase fold. mdpi.com

X-ray crystallography of HDAC10 complexed with various inhibitors confirms that these molecules bind within the catalytic active site. The binding modes observed for potent and selective inhibitors provide a structural blueprint for how compounds like this compound, which mimics polyamine substrates, are likely to interact with the enzyme. mdpi.com The initial crystal structures of HDAC10 showed an active site that is sterically constricted, favoring the binding of long, slender molecules. mdpi.com

Understanding Binding Pockets and Interaction Motifs

The co-crystal structures provide high-resolution insights into the key interactions that govern inhibitor affinity and selectivity. The active site of HDAC10 contains a catalytic zinc ion (Zn²⁺) which is crucial for its enzymatic function. Inhibitors typically feature a zinc-binding group that chelates this ion. For hydroxamate-based inhibitors, which are structurally related to the amide and hydroxyl groups of this compound, this chelation occurs in a bidentate fashion. mdpi.com

Key interaction motifs within the HDAC10 binding pocket include:

Zinc Chelation: The active site contains a catalytic Zn²⁺ ion. The hydroxamate moiety of inhibitors chelates this ion, an interaction that could be mimicked by the hydroxyl and amide groups of this compound. mdpi.com

Hydrogen Bonding Network: The zinc-binding group also forms critical hydrogen bonds with the side chains of nearby histidine and tyrosine residues, specifically His136, His137, and Tyr307. mdpi.com

Gatekeeper Interaction: A crucial interaction for selectivity involves a salt bridge between the protonated amino group of the inhibitor and the side chain of a "gatekeeper" residue, Glutamic acid 274 (Glu274). mdpi.com This interaction is vital for anchoring the inhibitor in the correct orientation.

Hydrophobic Interactions: The aliphatic chain of the inhibitor settles into a narrow, constricted channel, making hydrophobic contacts with residues lining the pocket, such as Phe204. mdpi.com

Table 2: Key Interactions in the HDAC10 Binding Pocket

| Interacting Moiety of Inhibitor | HDAC10 Residue/Component | Type of Interaction |

| Zinc-Binding Group (e.g., Hydroxamate) | Zn²⁺ Ion | Metal Chelation |

| Zinc-Binding Group | His136, His137 | Hydrogen Bond |

| Zinc-Binding Group | Tyr307 | Hydrogen Bond |

| Protonated Amino Group | Glu274 (Gatekeeper) | Salt Bridge / Ionic Interaction |

| Aromatic Capping Group | Phe204 | π-π Stacking |

| Protonated Amino Group | Trp205 | Cation-π Interaction |

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a powerful tool for separating and quantifying 4-Amino-5-hydroxypentanamide from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for ensuring accurate and reproducible results.

Due to the polar nature of this compound and its lack of a strong chromophore, derivatization is often necessary to enhance its detection and retention on reversed-phase columns. who.intmyfoodresearch.com Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) can be employed to introduce a fluorescent tag, allowing for sensitive detection. who.int

An alternative approach for the analysis of underivatized amino compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes. jocpr.com

Typical HPLC Method Parameters:

A hypothetical HPLC method for the analysis of derivatized this compound is outlined in the table below. The specific parameters would require optimization and validation.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) B: Acetonitrile or Methanol |

| Gradient | A time-based gradient from low to high organic phase concentration |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Fluorescence Detector (Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV-Vis Detector |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. Since this compound is non-volatile, derivatization is a mandatory step to convert it into a thermally stable and volatile compound. sigmaaldrich.comnih.gov

Common derivatization techniques for amino acids and related compounds include silylation, which replaces active hydrogens on the amino and hydroxyl groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com

Illustrative GC Method Parameters:

The following table presents potential GC conditions for the analysis of a derivatized this compound.

| Parameter | Condition |

| Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

Since this compound possesses a chiral center, it is crucial to separate and quantify its enantiomers, as they may exhibit different biological activities. Chiral chromatography is the most effective method for this purpose.

Enantiomeric separation can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the separation of amino acids and amino alcohols. phenomenex.comsigmaaldrich.com

Indirect Separation: In this method, the enantiomers are derivatized with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column. akjournals.com

Example of Chiral Separation Conditions:

The table below outlines a potential set of conditions for the direct chiral separation of this compound enantiomers.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | A mixture of hexane, ethanol, and a small amount of an acidic or basic modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV-Vis Detector (at a low wavelength, e.g., 210 nm) |

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for the determination of concentration, particularly in solution studies where purity is not a primary concern.

UV-Vis spectroscopy can be used to determine the concentration of a substance in a solution by measuring its absorbance of light at a specific wavelength. Since this compound lacks a significant chromophore, direct UV-Vis analysis is challenging. However, derivatization with a chromogenic reagent can produce a colored product that can be quantified.

For instance, reaction with a suitable reagent that introduces an aromatic or conjugated system would allow for absorbance measurement in the visible or UV range. The concentration can then be determined using a calibration curve based on Beer-Lambert law.

Hypothetical UV-Vis Data after Derivatization:

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | Dependent on the chromogenic derivatizing agent used |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | To be established through calibration |

Fluorescence spectroscopy is a highly sensitive technique that can be employed for the quantification of this compound, especially after derivatization with a fluorescent tag. This approach is particularly useful for detecting low concentrations of the analyte. nih.gov

Similar to HPLC, reagents like o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) can be used to derivatize the primary amine group of this compound, rendering it fluorescent. nih.gov The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range.

For compounds like gamma-aminobutyric acid (GABA), a structural analog, fluorescence-coupled enzymatic assays have been developed, offering high sensitivity and specificity. plos.org A similar approach could potentially be adapted for this compound.

Illustrative Fluorescence Assay Parameters:

| Parameter | Description |

| Derivatizing Agent | Naphthalene-2,3-dicarboxaldehyde (NDA) |

| Excitation Wavelength (λex) | ~470 nm (typical for NDA derivatives) |

| Emission Wavelength (λem) | ~530 nm (typical for NDA derivatives) |

| Limit of Detection (LOD) | Potentially in the nanomolar to micromolar range |

| Limit of Quantitation (LOQ) | Potentially in the micromolar range |

Hyphenated Techniques in Complex Matrices (Non-Clinical)

Hyphenated techniques, which couple a separation method with a detection method, provide the high degree of selectivity and sensitivity needed for the analysis of this compound in complex research samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of this compound at very low concentrations and for the identification of its metabolites in biological matrices. The combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry makes it the method of choice for demanding bioanalytical applications.

The development of a robust LC-MS/MS method for this compound would involve careful optimization of several parameters. Due to its polar nature, stemming from the amino, hydroxyl, and amide functional groups, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation strategy. restek.com HILIC columns retain polar compounds that are poorly retained on traditional reversed-phase columns like C18. The mobile phase typically consists of a high percentage of an organic solvent, such as acetonitrile, with a smaller amount of aqueous buffer.

For detection, electrospray ionization (ESI) in positive ion mode is generally effective for amino compounds, as the primary amine group is readily protonated. In the tandem mass spectrometer, the protonated molecule of this compound (the precursor ion) is selected and then fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. mdpi.com

A direct analysis of underivatized amino compounds by LC-MS/MS is often possible, which simplifies sample preparation. restek.com However, in some cases, pre-column derivatization can be employed to improve chromatographic retention and ionization efficiency. mdpi.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | UPLC/HPLC |

| Column | HILIC or Amide-based stationary phase |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | Specific fragment ions |

Metabolite profiling studies aim to identify the biotransformation products of this compound. These studies are crucial in drug discovery and development to understand the compound's metabolic fate. LC-MS/MS is a key technique for this purpose, where potential metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions such as oxidation, deamination, or conjugation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for monitoring the progress of the chemical synthesis of this compound and for analyzing the composition of the reaction mixture. researchgate.net For a compound to be amenable to GC analysis, it must be volatile and thermally stable. Due to the polar nature and relatively high boiling point of this compound, derivatization is often necessary to increase its volatility.

A common derivatization approach for compounds with active hydrogens, such as amines and hydroxyl groups, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the separation of a wide range of organic compounds. atlantis-press.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and identification of the compound and any byproducts in the reaction mixture.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC System | Gas Chromatograph |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Optimized temperature gradient (e.g., 100 °C hold for 1 min, then ramp at 10 °C/min to 280 °C) |

| Injection Mode | Split or Splitless |

| Derivatization | Silylation (e.g., with BSTFA or MSTFA) |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Impurity Profiling and Degradation Studies in Synthetic Research

Impurity profiling is the identification and quantification of all potential impurities in a substance. veeprho.com Degradation studies are conducted to understand how a substance breaks down under various stress conditions, such as heat, light, humidity, and extreme pH. Both are critical aspects of synthetic research and development.

Potential impurities in the synthesis of this compound could arise from starting materials, intermediates, byproducts, and degradation products. veeprho.com Common synthetic impurities could include unreacted starting materials, reagents, and products of side reactions. For instance, if the synthesis involves the amidation of a carboxylic acid, incomplete reaction would leave residual acid.

Degradation of this compound could occur through several pathways. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid and ammonia (B1221849). jst.go.jp The primary amine and hydroxyl groups can be susceptible to oxidation.

LC-MS/MS is a primary tool for impurity profiling and degradation studies due to its ability to separate and identify structurally similar compounds. High-resolution mass spectrometry (HRMS) can be particularly useful for identifying unknown impurities by providing accurate mass measurements, which can help in determining their elemental composition. waters.com

Forced degradation studies are performed by subjecting this compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress) to intentionally induce degradation. The resulting mixture is then analyzed, typically by LC-MS/MS, to identify the degradation products. This information is valuable for establishing the stability of the compound and for developing appropriate storage and handling procedures.

Table 3: Potential Impurities and Degradation Products of this compound

| Type | Potential Compound | Analytical Method for Detection |

| Synthetic Impurity | Starting materials (e.g., corresponding lactone or amino acid ester) | LC-MS/MS, GC-MS |

| Synthetic Impurity | Reagents and catalysts | Varies depending on the reagent |

| Synthetic Impurity | Diastereomers or enantiomers | Chiral HPLC, Chiral GC |

| Degradation Product | 4-Amino-5-hydroxypentanoic acid (from hydrolysis) | LC-MS/MS |

| Degradation Product | Oxidation products (e.g., corresponding ketone or aldehyde) | LC-MS/MS |

| Degradation Product | Dehydration products | LC-MS/MS, GC-MS |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 4-Amino-5-hydroxypentanamide is a fundamental prerequisite for its comprehensive investigation. Future research is anticipated to focus on developing novel synthetic pathways that are both scalable and economically viable. Drawing inspiration from established methodologies for the synthesis of related amino alcohols and amides, several promising strategies can be envisioned.

One potential approach involves the use of chiral pool starting materials, such as amino acids, to introduce the desired stereochemistry at the C4 position. For instance, the synthesis could commence from a protected glutamic acid derivative, where the side-chain carboxylic acid is selectively reduced to the corresponding alcohol and then converted to the amide.

Alternatively, asymmetric synthesis methodologies could be employed to construct the chiral center. This might involve the asymmetric aminohydroxylation of a suitable pentenamide precursor or the enantioselective opening of an epoxide with an amine nucleophile. um.edu.my Enzymatic and biocatalytic approaches also present an attractive avenue for the synthesis of γ-hydroxy-α-amino acid derivatives, which could be adapted for this compound. nih.gov These methods often offer high stereoselectivity under mild reaction conditions. nih.gov

A key challenge in the synthesis will be the orthogonal protection of the amino, hydroxyl, and amide functionalities to allow for selective modifications. The development of robust protection and deprotection strategies will be crucial for the successful implementation of any synthetic route.

| Potential Synthetic Strategy | Key Features | Anticipated Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids). | Inherent stereochemical control. |

| Asymmetric Synthesis | Creation of stereocenters using chiral catalysts or reagents. | High enantioselectivity and flexibility in substrate scope. |

| Biocatalysis/Enzymatic Synthesis | Use of enzymes to catalyze key transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |

Exploration of Undiscovered Biological Targets in Research Settings

The structural motifs present in this compound suggest a high likelihood of biological activity. The gamma-amino acid backbone is a key feature of several neurotransmitters and neuromodulators, most notably gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govwikipedia.org Consequently, a significant future research direction will be the investigation of this compound and its derivatives as potential ligands for GABA receptors and other neuronal targets. nih.govnih.gov

Furthermore, fatty acid amides are a class of bioactive lipids with diverse physiological roles, including sleep induction and regulation of inflammation. researchgate.netnih.gov Research into the biological activity of this compound could therefore extend to exploring its effects on the endocannabinoid system and other lipid signaling pathways. researchgate.net The presence of both hydrogen bond donors and acceptors in the molecule could facilitate interactions with a wide range of biological macromolecules.

Initial investigations would likely involve in vitro binding assays against a panel of known receptors, ion channels, and enzymes. Subsequent studies could progress to cell-based assays to evaluate the functional consequences of these interactions. The exploration of its potential antimicrobial and anticancer activities, as seen in other fatty acid amides, would also be a valuable area of research. mdpi.combiorxiv.org

| Potential Biological Target Class | Rationale | Examples of Specific Targets |

|---|---|---|

| Neurotransmitter Receptors | Structural similarity to GABA. nih.govwikipedia.org | GABA-A receptors, GABA-B receptors. nih.gov |

| Ion Channels | Modulation of neuronal excitability. | Voltage-gated calcium channels, potassium channels. |

| Enzymes | Interaction with enzymes involved in lipid metabolism. nih.gov | Fatty acid amide hydrolase (FAAH). nih.gov |

| Antimicrobial Targets | Broad-spectrum activity of some fatty acid amides. mdpi.com | Bacterial cell wall synthesis, fungal ergosterol (B1671047) biosynthesis. |

Advancements in Computational Design and Prediction

Computational chemistry and molecular modeling will undoubtedly play a pivotal role in accelerating the research and development of this compound. In silico methods can be employed to predict a wide range of properties, from fundamental physicochemical characteristics to potential biological activities and spectroscopic signatures. schrodinger.com

One of the initial applications of computational tools will be the prediction of "drug-likeness" and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. oup.comscribd.com These predictions can help to prioritize analogs with favorable pharmacokinetic profiles for synthesis and experimental testing. researchgate.net

Molecular docking and dynamics simulations can be used to model the interaction of this compound with potential biological targets identified through experimental screening or by analogy to similar compounds. nih.gov These simulations can provide insights into the binding mode and affinity of the molecule, guiding the design of more potent and selective derivatives. Furthermore, quantum chemical calculations can be utilized to predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds. schrodinger.com

| Computational Method | Application to this compound Research | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | Identification of key structural features for activity. |

| Molecular Docking | Prediction of binding mode and affinity to biological targets. nih.gov | Prioritization of potential biological targets and lead compounds. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes. nih.gov | Understanding of binding stability and conformational changes. |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties and reaction mechanisms. schrodinger.com | Aid in structural elucidation and understanding of reactivity. |

Integration with High-Throughput Screening in Academic Discovery

High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds. bmglabtech.com The integration of this compound and a library of its derivatives into HTS campaigns represents a significant opportunity for uncovering novel biological activities. The development of a combinatorial library based on the this compound scaffold would enable the rapid screening of a large number of structurally related compounds against a diverse array of biological targets. nih.govnih.gov

The synthesis of such a library could be facilitated by solid-phase organic synthesis techniques, where the this compound core is attached to a resin and subsequently modified. nih.gov This approach allows for the efficient generation of a large number of analogs with variations at different positions of the molecule.

The screening of this library against various cell lines, receptors, and enzymes could lead to the identification of "hits" with interesting biological profiles. enamine.net These hits would then serve as starting points for further lead optimization studies. The availability of diverse compound libraries is a critical resource for academic drug discovery centers and can foster collaborations with the pharmaceutical industry. ku.edu

Role in Advanced Materials Science or Other Non-Biological Applications (e.g., taste modifiers in food science research)

Beyond its potential biological applications, this compound may also possess properties that make it suitable for use in materials science and other non-biological fields. The presence of both amino and hydroxyl groups, as well as the amide linkage, provides multiple sites for hydrogen bonding, which could lead to the formation of self-assembling structures or supramolecular polymers. nih.govresearchgate.net Amino alcohols are known to be valuable building blocks in the synthesis of polymers and surfactants. scbt.com Research in this area could explore the use of this compound as a monomer or cross-linking agent in the development of novel biodegradable polymers with tailored properties. nih.gov

Another intriguing possibility lies in the field of food science, specifically as a taste modifier. The amide bond is a common feature in many compounds that elicit umami or sweet tastes, or that enhance these flavors. google.comnih.gov Given the structural similarities of this compound to some known taste-active compounds, it is plausible that it could function as a flavor enhancer or modifier. liberty.edusemanticscholar.org Future research could involve sensory panel testing to evaluate its taste properties and its potential to modulate the perception of other tastants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.